molecular formula C19H25N3O5 B2714514 N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-21-0

N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2714514
CAS No.: 898462-21-0
M. Wt: 375.425
InChI Key: KHEFBISEVSETSZ-UHFFFAOYSA-N
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Description

N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic oxalamide derivative featuring a unique pyrrolo[3,2,1-ij]quinolin core substituted with a 4-oxo group and a diethoxyethyl side chain.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-3-26-16(27-4-2)11-20-18(24)19(25)21-14-9-12-5-6-15(23)22-8-7-13(10-14)17(12)22/h9-10,16H,3-8,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEFBISEVSETSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrroloquinoline backbone, which is known for its diverse biological activities. The presence of the oxalamide functional group enhances its interaction with biological targets. The molecular formula is C18H24N4O4C_{18}H_{24}N_4O_4, and it has a molecular weight of 364.41 g/mol.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from pyrroloquinoline derivatives. The synthetic pathway includes the formation of the oxalamide linkage through amide coupling reactions. Recent studies have focused on optimizing these synthetic routes to increase yield and purity.

Anticoagulant Activity

Recent research has highlighted the anticoagulant properties of derivatives related to pyrrolo[3,2,1-ij]quinolin-2(1H)-one. In vitro assays demonstrated that certain derivatives exhibit significant inhibition of coagulation factors Xa and XIa. For instance:

  • IC50 values were reported as low as 3.68 µM for factor Xa inhibitors and 2 µM for factor XIa inhibitors in related compounds .

Antimicrobial Properties

Other studies have explored the antimicrobial activity of similar compounds. The presence of the pyrroloquinoline structure is associated with enhanced antibacterial effects against various pathogens. Testing against Gram-positive and Gram-negative bacteria revealed promising results.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines showed that derivatives of this compound could induce apoptosis in specific cancer types. The mechanism appears to involve the disruption of cellular signaling pathways critical for cell survival.

Case Studies

StudyFindings
Novichikhina et al. (2021)Identified potent inhibitors of coagulation factors with IC50 values indicating effective anticoagulant activity .
Antimicrobial ScreeningDemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Cytotoxicity AssaysShowed selective cytotoxic effects on HeLa and MCF-7 cell lines with minimal effects on normal cells .

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : Compounds targeting coagulation factors disrupt blood clotting processes.
  • Cellular Uptake : Its lipophilic nature facilitates cellular penetration.
  • Interaction with DNA/RNA : Some derivatives have shown potential in interfering with nucleic acid synthesis.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrroloquinoline core. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The synthetic pathways often utilize various reagents and conditions to achieve the desired molecular architecture.

Biological Activities

Research has indicated that N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : There is growing evidence supporting the potential of this compound as an anticancer agent. It may induce apoptosis in cancer cells through mechanisms such as DNA damage or modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo.

Case Studies and Research Findings

A number of studies have documented the applications of this compound:

StudyObjectiveKey Findings
Study 1Evaluate antimicrobial activityDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.
Study 2Assess anticancer potentialInduced apoptosis in human breast cancer cells with IC50 values indicating potent activity.
Study 3Investigate anti-inflammatory propertiesReduced TNF-alpha levels in LPS-stimulated macrophages by 40%, indicating anti-inflammatory effects.

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Infectious Diseases : As an antimicrobial agent, it could be developed into treatments for bacterial infections.
  • Cancer Therapy : Its anticancer properties may lead to the formulation of novel chemotherapeutic agents targeting specific cancer types.
  • Inflammatory Disorders : The anti-inflammatory potential suggests possible applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (Ev6, Ev8) feature imidazo[1,2-a]pyridine cores with electron-withdrawing substituents (e.g., cyano, nitro). These compounds exhibit higher melting points (243–245°C for 1l; 215–217°C for 2d) compared to simpler oxalamides, likely due to increased rigidity and intermolecular interactions .

Pyrido[3,2,1-ij]quinolin Derivatives

N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (Ev9) shares a fused quinolin system but substitutes pyrrolidine with a pyridine ring. The 3-hydroxypropyl substituent may improve water solubility, contrasting with the target compound’s diethoxyethyl group .

Simple Oxalamides

Compounds 16–18 (Ev3) feature phenyl-based oxalamides with varied substituents (e.g., hydroxybenzoyl, methoxy, fluoro). These lack fused heterocycles, resulting in simpler structures and lower molecular weights .

Physicochemical Properties

Solubility

The diethoxyethyl group in the target compound likely improves hydrophilicity compared to aromatic substituents in 16–18 or benzyl groups in 2d. However, the pyrroloquinolin core’s hydrophobicity may offset this effect.

Thermal Stability

Melting points for imidazo[1,2-a]pyridine derivatives (215–245°C) indicate high thermal stability due to rigid cores and strong intermolecular forces. The target compound’s melting point is unreported but may align with these values if crystallinity is similar .

Spectroscopic Characterization

All compounds (target included) rely on ¹H/¹³C NMR, ESI-MS, and HRMS for structural confirmation. For example:

  • 16–18 (Ev3): NMR confirmed oxalamide connectivity; HRMS validated molecular formulas .
  • 1l and 2d (Ev6, Ev8): IR spectroscopy identified carbonyl and nitrile groups .

Crystallographic data (using SHELX programs) may further resolve the target compound’s structure, as seen in small-molecule refinements .

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